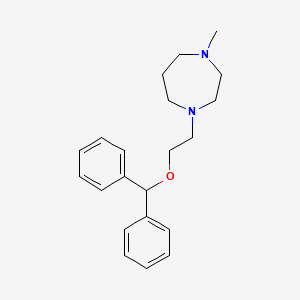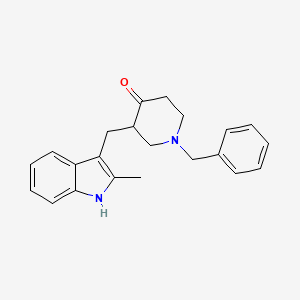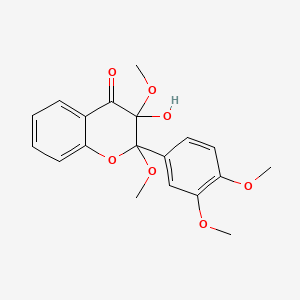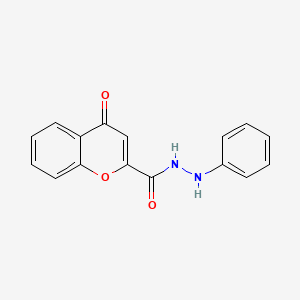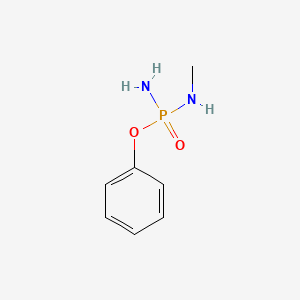
N-(Amino(phenoxy)phosphoryl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Amino(phenoxy)phosphoryl)methanamine is an organophosphorus compound with the molecular formula C7H11N2O2P. It is known for its unique structure, which includes a phosphoryl group bonded to an amino group and a phenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Amino(phenoxy)phosphoryl)methanamine typically involves the reaction of phenyl methylphosphonate with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production. The reaction parameters are closely monitored to maintain product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: N-(Amino(phenoxy)phosphoryl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the amino or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N-(Amino(phenoxy)phosphoryl)methanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(Amino(phenoxy)phosphoryl)methanamine involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in binding to enzymes and other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- N-substituted aminomethanephosphonic acids
- Aminomethane-P-methylphosphinic acids
Comparison: N-(Amino(phenoxy)phosphoryl)methanamine is unique due to its specific combination of amino, phenoxy, and phosphoryl groups. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, while N-substituted aminomethanephosphonic acids are known for their stability, this compound offers additional reactivity due to the presence of the phenoxy group .
Propiedades
Número CAS |
19213-03-7 |
|---|---|
Fórmula molecular |
C7H11N2O2P |
Peso molecular |
186.15 g/mol |
Nombre IUPAC |
N-[amino(phenoxy)phosphoryl]methanamine |
InChI |
InChI=1S/C7H11N2O2P/c1-9-12(8,10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,8,9,10) |
Clave InChI |
HMRCLUSUSVRKGB-UHFFFAOYSA-N |
SMILES canónico |
CNP(=O)(N)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


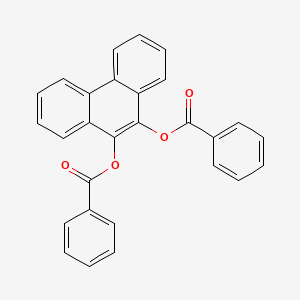
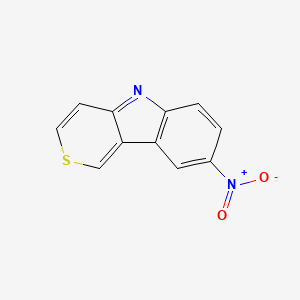



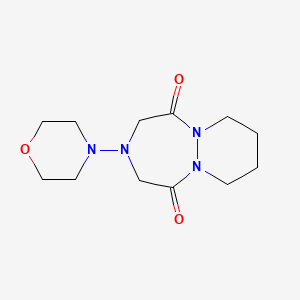
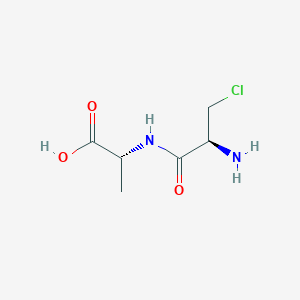
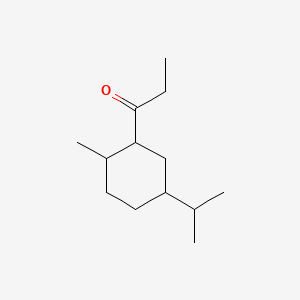
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)

